The MAGE gene family includes several members, such as MAGE-1, MAGE-2, MAGE-3, and others, which are clustered on the X chromosome. MAGE-2 specifically encodes proteins that can elicit immune responses in patients with tumors expressing these antigens. The classification of MAGE-2 (127-136) falls under tumor-associated antigens, which are crucial for developing cancer vaccines and immunotherapies due to their restricted expression pattern in tumors compared to normal tissues .
The synthesis of MAGE-2 (127-136) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides. This method involves the following steps:
The specific sequence for MAGE-2 (127-136) is KELVTKAEML, which can be synthesized using commercially available amino acids and reagents .
MAGE-2 (127-136) has a linear structure composed of ten amino acids. The specific sequence is KELVTKAEML, where each letter represents an amino acid:
This peptide's molecular weight is approximately 1,162 Da, and it has a net positive charge due to the presence of basic amino acids (lysine and arginine). The three-dimensional conformation of this peptide can be influenced by factors such as pH and solvent conditions, which affect its binding affinity to major histocompatibility complex molecules .
MAGE-2 (127-136) participates in immunological reactions where it binds to major histocompatibility complex class I molecules (HLA-B*3701), presenting it on the surface of antigen-presenting cells. This interaction is crucial for the activation of cytotoxic T lymphocytes that recognize and kill tumor cells expressing this antigen.
In laboratory settings, assays such as chromium release assays are employed to evaluate the cytotoxic activity of T lymphocytes against target cells presenting this peptide. The binding affinity of MAGE-2 (127-136) to HLA molecules can also be assessed through competition assays using labeled peptides .
The mechanism of action for MAGE-2 (127-136) involves its presentation on the surface of tumor cells via HLA molecules. When cytotoxic T lymphocytes encounter these cells:
This process highlights the importance of MAGE peptides in developing targeted immunotherapies that harness the immune system's ability to recognize and eliminate cancerous cells .
MAGE-2 (127-136) exhibits several key properties relevant to its function:
In terms of chemical properties:
These properties are critical when considering formulations for vaccines or therapeutic agents targeting tumors expressing MAGE antigens .
MAGE-2 (127-136) has significant implications in cancer immunotherapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4